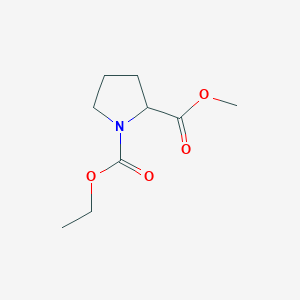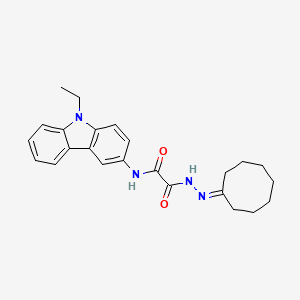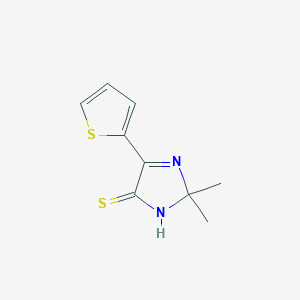![molecular formula C12H9IN2O2S B15156337 2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-iodophenylmethylsulfanyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-iodophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-iodobenzyl chloride with sodium sulfide in an appropriate solvent.
Nitration of pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The 4-iodophenylmethylsulfanyl intermediate is then coupled with the nitrated pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Palladium catalysts, along with suitable ligands and bases, are typically employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl or alkyl-substituted pyridine derivatives.
科学研究应用
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.
相似化合物的比较
Similar Compounds
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
Uniqueness
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is unique due to the presence of the iodine atom, which can be utilized in specific synthetic transformations such as palladium-catalyzed cross-coupling reactions. The combination of the nitro and sulfanyl groups also provides a versatile platform for further functionalization and study.
属性
分子式 |
C12H9IN2O2S |
|---|---|
分子量 |
372.18 g/mol |
IUPAC 名称 |
2-[(4-iodophenyl)methylsulfanyl]-5-nitropyridine |
InChI |
InChI=1S/C12H9IN2O2S/c13-10-3-1-9(2-4-10)8-18-12-6-5-11(7-14-12)15(16)17/h1-7H,8H2 |
InChI 键 |
HALMDXRLMRXYNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=C2)[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)


![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)

![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)


![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
